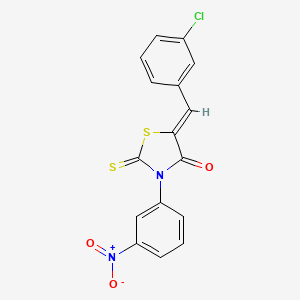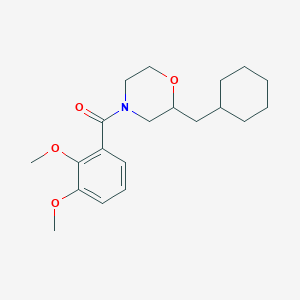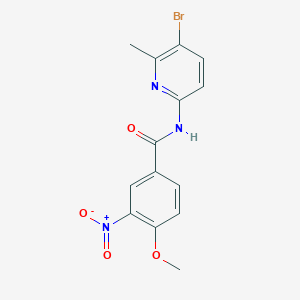![molecular formula C22H25N3O3 B6028651 3-benzyl-5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B6028651.png)
3-benzyl-5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the oxadiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.
作用機序
The exact mechanism of action of 3-benzyl-5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. Moreover, it has been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For instance, it has been found to inhibit the growth of certain bacteria and fungi, which suggests that it may have potential applications as an antibacterial or antifungal agent. Moreover, it has been found to possess anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of 3-benzyl-5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole is its potent anticancer activity. Moreover, it has a relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 3-benzyl-5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the investigation of its potential applications as an antibacterial, antifungal, or anti-inflammatory agent. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential applications as an anticancer agent. Finally, the development of new formulations that can improve the solubility and bioavailability of this compound could enhance its potential for clinical use.
合成法
The synthesis of 3-benzyl-5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole can be achieved by various methods. One of the most commonly used methods is the reaction between 3-(2,5-dimethoxyphenyl)-1-pyrrolidinylmethylamine and benzylidene malononitrile in the presence of a catalytic amount of acetic acid. The reaction is carried out in ethanol under reflux conditions for several hours, and the resulting product is purified by column chromatography.
科学的研究の応用
3-benzyl-5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that this compound has potent antiproliferative activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Moreover, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for any potential anticancer agent.
特性
IUPAC Name |
3-benzyl-5-[[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-26-18-8-9-20(27-2)19(13-18)17-10-11-25(14-17)15-22-23-21(24-28-22)12-16-6-4-3-5-7-16/h3-9,13,17H,10-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKKCHSJIWLSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCN(C2)CC3=NC(=NO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-2-(2,5-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6028569.png)
![methyl 2-[({2-[(benzylthio)acetyl]hydrazino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6028576.png)
![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6028584.png)


![ethyl 2-[(5-bromo-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6028605.png)
![2-{[(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6028612.png)

![5-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(2-thienylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole trifluoroacetate](/img/structure/B6028621.png)
![1-(1-{[1-(2-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6028639.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B6028642.png)
![methyl 4-{[(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]amino}butanoate](/img/structure/B6028645.png)
![1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B6028656.png)
